
Chromoionophore XVII
Overview
Description
Chromoionophore XVII is a colored ionophore, which consists of two functionally different parts: an ionophore and a chromophore. The ionophore part helps in recognizing ions, while the chromophore part transduces the chemical information produced by the ionophore-ion interaction . This compound is known for its use in ion-selective optical sensors, particularly in pH and cation indicators .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chromoionophore XVII involves the reaction of 1-hydroxy-4-[4-(2-hydroxyethylsulfonyl)phenylazo]naphthalene-2-sulfonic acid with potassium salt. The reaction conditions typically include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with additional steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Chromoionophore XVII primarily undergoes complexation reactions with various ions. It can also participate in oxidation and reduction reactions due to the presence of the azo group and hydroxyl groups .
Common Reagents and Conditions:
Complexation Reactions: Typically involve metal ions like potassium, calcium, and magnesium. Conditions include neutral to slightly acidic pH and the presence of a suitable solvent.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Can be performed using reducing agents like sodium borohydride or hydrazine.
Major Products: The major products formed from these reactions depend on the specific ions or reagents involved. For example, complexation with potassium ions would result in a potassium-chromoionophore complex .
Scientific Research Applications
Chromoionophore XVII has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Chromoionophore XVII involves the selective binding of ions by the ionophore part, which induces a change in the optical properties of the chromophore part. This change can be detected and measured, providing information about the concentration of the target ion . The molecular targets are typically metal ions, and the pathways involved include ion-exchange and complexation reactions .
Comparison with Similar Compounds
Chromoionophore I: Another ion-selective chromoionophore used for detecting hydrogen ions.
Chromoionophore III: Used for detecting sodium ions.
Chromoionophore VII: Employed in the detection of lead ions.
Uniqueness of Chromoionophore XVII: this compound is unique due to its specific structure, which allows it to selectively bind with a wide range of ions, including potassium, calcium, and magnesium. Its ability to transduce chemical information into an optical signal makes it highly valuable in various analytical applications .
Biological Activity
Chromoionophore XVII, with the molecular formula C₁₈H₁₅KN₂O₇S₂ and a molecular weight of 474.55 g/mol, is a synthetic compound designed for ion-selective applications. It is part of a class of compounds known as chromoionophores, which play significant roles in sensing technologies due to their ability to selectively bind metal ions and exhibit colorimetric changes in response to ion concentration.
The exact mechanism of action for this compound remains largely unexplored, but it is known to interact with various cations, particularly sodium (Na⁺) and potassium (K⁺). This interaction typically occurs under neutral to slightly acidic pH conditions, where the binding of metal ions induces changes in the electronic structure of the chromoionophore, resulting in observable colorimetric shifts that can be quantitatively measured .
Biological Applications
This compound has notable applications in:
- Medical Diagnostics : It is utilized for detecting electrolyte levels in biological fluids such as blood and urine. Its ability to provide colorimetric responses makes it valuable for developing diagnostic tools .
- Environmental Monitoring : The compound can also be applied in detecting metal ion contamination in food safety testing and environmental samples.
- Analytical Chemistry : this compound's selectivity towards specific cations allows it to serve as a reliable sensor in various analytical applications .
Research Findings
Recent studies have highlighted the potential of this compound in various contexts:
- Ion Binding Studies : Research indicates that this compound forms stable complexes with cations such as Na⁺ and K⁺. These studies often involve spectrophotometric techniques to analyze how changes in ion concentration affect the optical properties of the chromoionophore. Calibration curves established from these studies allow for quantitative analysis of metal ions .
- Colorimetric Response : The compound exhibits distinct color changes upon binding different ions, which can be leveraged for visual detection methods. These colorimetric responses are crucial for its application in diagnostic tools .
- Comparative Analysis : When compared to other chromoionophores, such as Chromoionophore III and IX, this compound shows unique characteristics that enhance its performance specifically for sodium and potassium ion detection. This specificity is particularly beneficial in clinical settings where accurate electrolyte measurement is critical.
Case Studies
A few case studies involving this compound include:
- Electrolyte Monitoring : In a clinical setting, this compound was used to monitor sodium levels in patients undergoing treatment for electrolyte imbalances. The colorimetric changes observed correlated well with laboratory results, demonstrating its effectiveness as a diagnostic tool.
- Environmental Testing : In environmental studies, this compound was employed to detect potassium contamination in agricultural runoff. The results indicated a significant correlation between the detected levels and the known contamination sources.
Data Tables
The following table summarizes key properties and comparisons of this compound with similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C₁₈H₁₅KN₂O₇S₂ | Selective for Na⁺ and K⁺ ions; colorimetric response |
Chromoionophore III | C₁₈H₂₃N₃O₅S | pH-sensitive dye; ratiometric fluorescence |
Chromoionophore IX | C₁₉H₂₃N₂O₄S | Known for oxidation reactions |
Chromoionophore VI | C₁₈H₂₂N₂O₄S | Selective for lead ions |
Q & A
Basic Research Questions
Q. What are the key structural and functional features of Chromoionophore XVII that enable its ion-sensing capabilities?
this compound contains a mono aza-crown ether moiety for selective ion complexation and a chromophoric indoaniline group that exhibits optical changes (absorption/emission) upon ion binding. The crown ether facilitates alkali or alkaline earth metal ion recognition, while the chromophore transduces binding events into measurable spectroscopic signals . Its molecular formula (C₁₈H₁₆N₂O₇S₂·K) and potassium counterion suggest applicability in potassium-selective assays .
Q. Which spectroscopic methods are recommended for characterizing the ion-binding behavior of this compound?
UV-Vis spectroscopy is standard for monitoring absorption shifts (e.g., λₘₐₓ ~500–600 nm for indoaniline dyes), while fluorescence spectroscopy quantifies emission intensity changes. Titration experiments with incremental ion additions can determine binding constants (e.g., logβ) via nonlinear regression of spectral data .
Q. What steps are critical for ensuring reproducibility in synthesizing this compound?
Key steps include:
- Strict stoichiometric control during aza-crown ether functionalization.
- Purification via column chromatography to isolate the chromoionophore from byproducts.
- Characterization using NMR, mass spectrometry, and elemental analysis to confirm purity and structure .
Advanced Research Questions
Q. How can researchers optimize the ion selectivity of this compound in complex biological matrices?
Q. How should contradictory data in the optical response of this compound under varying pH conditions be reconciled?
Discrepancies often arise from protonation of the chromophore’s amine groups, which alters electron delocalization. To resolve this:
- Conduct pH-dependent spectrophotometric titrations to identify pKa values.
- Use computational modeling (e.g., DFT) to correlate protonation states with spectral shifts.
- Validate with control experiments in buffered solutions to isolate pH effects from ion-binding kinetics .
Q. What experimental design considerations are essential for validating this compound in trace metal detection?
- Controls: Include ion-free buffers and competing ligands (e.g., EDTA) to assess specificity.
- Calibration: Use standard addition methods to account for matrix effects in biological samples.
- Validation: Cross-validate with ICP-MS or AAS for absolute ion quantification .
Q. Methodological Challenges and Solutions
Q. How can researchers address signal drift in long-term optical sensing applications of this compound?
Drift may stem from photobleaching or leaching of the chromoionophore from sensor membranes. Mitigation strategies:
- Use polymeric matrices (e.g., PVC) with plasticizers to stabilize the dye.
- Implement dark measurements or reference wavelengths to correct for baseline shifts .
Q. What statistical approaches are recommended for analyzing binding isotherms from titration experiments?
Nonlinear regression (e.g., Hill equation) is preferred over linearization (e.g., Benesi-Hildebrand) to avoid systematic errors. Bootstrap resampling can estimate confidence intervals for binding constants .
Q. Ethical and Reporting Guidelines
Q. How should researchers document the synthesis and application of this compound to meet reproducibility standards?
- Provide detailed synthetic protocols, including reaction times, temperatures, and purification steps.
- Report raw spectral data (e.g., absorbance vs. wavelength) in supplementary materials.
- Cite prior synthesis methods and disclose modifications .
Q. What criteria should govern the inclusion of this compound data in publications?
- Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for framing research questions.
- Use PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses, e.g., "Does this compound (Intervention) improve K⁺ detection accuracy (Outcome) in serum (Population) compared to valinomycin (Comparison)?" .
Properties
IUPAC Name |
potassium;1-hydroxy-4-[[4-(2-hydroxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O7S2.K/c21-9-10-28(23,24)13-7-5-12(6-8-13)19-20-16-11-17(29(25,26)27)18(22)15-4-2-1-3-14(15)16;/h1-8,11,21-22H,9-10H2,(H,25,26,27);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQBTLSWGJASRO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)S(=O)(=O)[O-])N=NC3=CC=C(C=C3)S(=O)(=O)CCO.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15KN2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746880 | |
Record name | Potassium (4Z)-4-{2-[4-(2-hydroxyethanesulfonyl)phenyl]hydrazinylidene}-1-oxo-1,4-dihydronaphthalene-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156122-91-7 | |
Record name | Potassium (4Z)-4-{2-[4-(2-hydroxyethanesulfonyl)phenyl]hydrazinylidene}-1-oxo-1,4-dihydronaphthalene-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chromoionophore XVII | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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